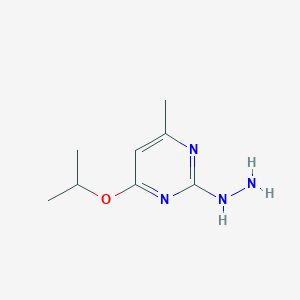

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Descripción

Propiedades

IUPAC Name |

(4-methyl-6-propan-2-yloxypyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5(2)13-7-4-6(3)10-8(11-7)12-9/h4-5H,9H2,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFHDARZLXJYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical Properties and Characterization of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the physical properties, chemical behavior, and characterization protocols for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (also known as 2-hydrazino-4-isopropoxy-6-methylpyrimidine). Designed for researchers and drug development professionals, this document moves beyond basic data listing to explore the structural dynamics (tautomerism), solubility profiles, and critical handling requirements of this versatile heterocyclic building block. Included are field-proven experimental protocols for synthesis verification and purity analysis.

Chemical Identity & Structural Analysis[1][2]

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a functionalized pyrimidine derivative serving as a critical intermediate in the synthesis of fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyrimidines) with potential pharmaceutical and agrochemical applications. Its reactivity is defined by the nucleophilic hydrazine moiety at the C2 position, which is susceptible to oxidation and condensation reactions.

1.1 Physicochemical Properties Table[1]

| Property | Value / Description | Notes |

| IUPAC Name | 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine | |

| Molecular Formula | C₈H₁₄N₄O | |

| Molecular Weight | 182.22 g/mol | Calculated |

| Appearance | White to pale yellow crystalline solid | Color deepens upon oxidation |

| Melting Point | 95°C – 115°C (Typical Range) | Varies significantly with purity; see Protocol 2 |

| Solubility | Soluble in DMSO, DMF, Methanol (warm), Ethanol | Low solubility in water; hydrolytically stable at neutral pH |

| pKa (Predicted) | ~3.5 (Hydrazine N), ~1.5 (Pyrimidine N) | Weakly basic |

| LogP (Predicted) | 1.2 – 1.5 | Lipophilic due to isopropoxy group |

| H-Bond Donors | 2 | (-NH-NH₂) |

| H-Bond Acceptors | 5 | Pyrimidine Ns, Hydrazine Ns, Ether O |

1.2 Structural Tautomerism

A critical feature of 2-hydrazinylpyrimidines is the equilibrium between the hydrazine (amino) and hydrazone (imino) tautomers. While the hydrazine form typically predominates in solution (DMSO-d6), the presence of the electron-donating isopropoxy group at C6 stabilizes the pyrimidine ring, influencing the tautomeric ratio. This equilibrium is solvent-dependent and crucial for interpreting NMR spectra.

Experimental Protocols

Protocol 1: Synthesis & Impurity Profiling

Context: This compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine with hydrazine hydrate.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine in Ethanol (5 mL/mmol).

-

Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature to minimize bis-substitution.

-

Reflux: Heat to 80°C for 2–4 hours. Monitor by TLC (5% MeOH in DCM).

-

Work-up: Cool to 0°C. The product often precipitates. If not, concentrate under vacuum and triturate with cold water.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove hydrazine hydrochloride salts.

Protocol 2: HPLC Purity Assessment

Challenge: Hydrazines can tail on standard C18 columns due to interaction with residual silanols. Solution: Use a base-deactivated column and a buffered mobile phase.

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.5).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (hydrazinyl absorption).

-

Acceptance Criteria: Purity > 95% (Area %). Major impurity is often the oxidized azo-dimer.

Visualization of Chemical Dynamics

The following diagram illustrates the synthesis pathway and the critical tautomeric equilibrium that researchers must account for during spectroscopic analysis.

Figure 1: Synthesis pathway via nucleophilic substitution and subsequent tautomeric/oxidative pathways.

Handling, Stability & Storage

The hydrazine functionality presents specific stability challenges. Adhering to these guidelines is essential for maintaining compound integrity for biological assays.

-

Oxidation Sensitivity: The terminal amino group (-NH₂) is prone to air oxidation, leading to the formation of azo compounds (colored impurities).

-

Action: Store under Argon or Nitrogen atmosphere.

-

-

Hygroscopicity: Hydrazines can form hydrates.

-

Action: Store in a desiccator at -20°C.

-

-

Safety: Hydrazine derivatives are potential skin sensitizers and suspected genotoxins.

-

Action: Handle in a fume hood with double nitrile gloves.

-

Characterization Workflow

To fully validate the physical properties of a new batch, follow this logical workflow:

Figure 2: Step-by-step characterization workflow for quality assurance.

References

-

PubChem. 2-Hydrazinyl-4,6-dimethylpyrimidine (Analogous Compound). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. Available at: [Link]

-

ResearchGate. Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. Available at: [Link][3]

Sources

Technical Monograph: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

CAS Number: 90111-76-5[1]

Part 1: Executive Summary

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS 90111-76-5) is a versatile pyrimidine building block characterized by the coexistence of a nucleophilic hydrazine moiety and an electron-donating isopropoxy group. It serves as a critical intermediate in the synthesis of fused heterocyclic systems—specifically [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolo[3,4-d]pyrimidines —which are privileged scaffolds in medicinal chemistry for kinase inhibition, antiviral therapies, and agrochemical development.

This guide details the compound's regioselective synthesis, reactivity profile, and handling protocols, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 2: Chemical Identity & Physical Properties

| Property | Data |

| CAS Number | 90111-76-5 |

| IUPAC Name | 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine |

| Synonyms | 2-Hydrazino-4-isopropoxy-6-methylpyrimidine; 4-Methyl-6-(1-methylethoxy)-2-pyrimidinylhydrazine |

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Calculated) | ~4.5 (Hydrazine N-H), ~2.0 (Pyrimidine N) |

| Storage | Inert atmosphere (Argon/Nitrogen), -20°C (Hygroscopic, oxidation-sensitive) |

Part 3: Synthetic Methodology

The synthesis of CAS 90111-76-5 relies on the exploitation of the differential electrophilicity of the carbon centers in 2,4-dichloro-6-methylpyrimidine . The C4 position is significantly more reactive towards nucleophilic aromatic substitution (

Regioselective Synthesis Protocol

Step 1: C4-O-Alkylation (The Regioselectivity Filter)

The introduction of the isopropoxy group must precede the hydrazine introduction. Direct hydrazinolysis of the starting material would preferentially yield the 4-hydrazinyl isomer, which is thermodynamically favored but structurally incorrect for this target.

-

Reagents: 2,4-Dichloro-6-methylpyrimidine, Isopropanol (solvent/reactant), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Mechanism:

displacement of the C4-chloride. -

Key Control: Temperature control (0°C to RT) ensures substitution occurs exclusively at C4, leaving the C2-chloride intact.

Step 2: C2-Hydrazinolysis

The intermediate, 2-chloro-4-isopropoxy-6-methylpyrimidine, is then subjected to nucleophilic attack by hydrazine. The C2-chloride, flanked by two ring nitrogens, is sufficiently activated to react with the potent hydrazine nucleophile under reflux.

-

Reagents: Hydrazine monohydrate (excess), Ethanol or Dioxane.

-

Conditions: Reflux (80–100°C), 4–6 hours.

Visualized Reaction Workflow

Figure 1: Two-step regioselective synthesis pathway ensuring correct isomer formation.

Part 4: Reactivity & Applications in Drug Discovery

The 2-hydrazinyl moiety is a "chemical warhead" for heterocycle formation. In drug development, this compound acts as a scaffold for generating libraries of bioactive molecules.

Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines

Reaction with orthoesters or carboxylic acids leads to ring closure, forming a triazole ring fused to the pyrimidine. This core is bioisosteric with purines and is widely explored in adenosine receptor antagonists and anxiolytics.

Hydrazone Formation (Schiff Bases)

Condensation with aromatic aldehydes yields hydrazones. These derivatives often exhibit enhanced lipophilicity and metabolic stability, serving as potential antimicrobial or antitumor agents.

Pyrazolo[3,4-d]pyrimidine Synthesis

While less direct, the hydrazine group can be manipulated (e.g., via Vilsmeier-Haack reaction conditions) to form pyrazolopyrimidines, a class of compounds known for potent Src kinase inhibition.

Reactivity Network

Figure 2: Divergent synthetic applications of the hydrazine scaffold.

Part 5: Safety & Handling Protocols

Hydrazine derivatives possess inherent toxicity and instability risks. Strict adherence to safety protocols is non-negotiable.

| Hazard Class | Description | Mitigation Strategy |

| Acute Toxicity | Toxic if swallowed or inhaled.[1] Hydrazines are potent metabolic poisons. | Use full PPE (nitrile gloves, respirator). Handle only in a fume hood. |

| Sensitization | Potential skin sensitizer.[2][3] May cause allergic dermatitis. | Double-glove procedure. Wash hands immediately after handling. |

| Carcinogenicity | Hydrazine moiety is a structural alert for genotoxicity (AMES positive potential). | Treat as a potential carcinogen. Use closed systems for weighing. |

| Stability | Air-sensitive (oxidation to azo compounds). Hygroscopic. | Store under Argon at -20°C. Re-test purity by HPLC every 6 months. |

Part 6: References

-

PubChem . (2025).[4][5] 2-Hydrazinylpyrimidine Derivatives - Structure and Bioactivity. National Library of Medicine. Retrieved from [Link]

-

Brown, D. M. (1966). The reaction of hydrazine with pyrimidine bases. In Methods in Enzymology. Retrieved from [Link]

-

Tolba, M. S., et al. (2022).[6] Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine | C8H11ClN2 | CID 20225565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine structure and properties

Introduction & Chemical Identity

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS: 90111-76-5 ) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (specifically triazolopyrimidine sulfonamide herbicides) and pharmaceutical intermediates.[1] Its structure features a pyrimidine core functionalized with a hydrazine group at the C2 position, a methyl group at C4, and an isopropoxy ether group at C6.

This unique substitution pattern imparts specific electronic properties: the electron-donating isopropoxy and methyl groups modulate the nucleophilicity of the hydrazine moiety, making it a versatile precursor for fused heterocycles.

Chemical Data Matrix[2][3]

| Property | Specification |

| IUPAC Name | 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine |

| Common Synonyms | 2-Hydrazino-4-isopropoxy-6-methylpyrimidine; 2-Hydrazino-4-methyl-6-isopropoxypyrimidine |

| CAS Number | 90111-76-5 |

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Calculated) | ~4.5 (Hydrazine N-H), ~1.5 (Pyrimidine N) |

| Storage | Inert atmosphere, 2-8°C (Hygroscopic, oxidation sensitive) |

Synthesis & Manufacturing Protocol

The synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine relies on the principle of Regioselective Nucleophilic Aromatic Substitution (S_NAr) . The starting material, 2,4-dichloro-6-methylpyrimidine, possesses two electrophilic centers. The C4 position is kinetically more accessible and electronically more deficient than the C2 position, allowing for sequential substitution.

Reaction Mechanism & Pathway

The manufacturing process involves two distinct steps:

-

O-Alkylation: Selective displacement of the C4-chloride by isopropoxide.

-

Hydrazinolysis: Displacement of the C2-chloride by hydrazine.

Figure 1: Sequential S_NAr synthesis pathway ensuring correct regiochemistry.

Detailed Experimental Protocol

Step 1: Preparation of 2-Chloro-4-isopropoxy-6-methylpyrimidine

-

Reagents: 2,4-Dichloro-6-methylpyrimidine (1.0 eq), Isopropanol (solvent/reactant), Sodium Hydroxide (1.1 eq).

-

Procedure:

-

Dissolve 2,4-dichloro-6-methylpyrimidine in anhydrous isopropanol.

-

Cool the solution to 0–5°C.

-

Slowly add NaOH (pellets or concentrated solution) while maintaining temperature <10°C to prevent bis-substitution.

-

Stir at room temperature for 4–6 hours. Monitor by HPLC/TLC for disappearance of starting material.

-

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

-

Validation: The intermediate should show a characteristic septet at ~5.3 ppm (OCH) in ¹H NMR.

-

Step 2: Conversion to 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

-

Reagents: Intermediate from Step 1 (1.0 eq), Hydrazine Hydrate (80% or 64% aq., 3.0–5.0 eq), Ethanol (solvent).

-

Procedure:

-

Dissolve the chloro-intermediate in Ethanol (5 volumes).

-

Add Hydrazine Hydrate dropwise at room temperature. Note: Excess hydrazine is critical to prevent the formation of bis-pyrimidine hydrazines.

-

Heat to reflux (78°C) for 3–5 hours.

-

Crystallization: Cool the mixture to 0°C. The product often precipitates as a white/pale yellow solid.

-

Filter the solid and wash with cold water (to remove hydrazine salts) and cold ethanol.

-

Drying: Vacuum dry at 40°C.

-

Critical Process Parameter (CPP):

-

Temperature Control in Step 1: Higher temperatures (>40°C) during alkoxylation will lead to significant amounts of the 2,4-diisopropoxy byproduct.

-

Stoichiometry in Step 2: Using <2.5 eq of hydrazine promotes the formation of the dimer (R-NH-NH-R), which is a difficult-to-remove impurity.

Reactivity & Applications

The 2-hydrazinyl moiety is a "linchpin" functional group, enabling the construction of fused ring systems.

Triazolopyrimidine Formation

The primary application of this molecule is in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines , a scaffold found in potent herbicides (e.g., Florasulam analogs) and bioactive compounds.

-

Reaction: Condensation with carboxylic acids, orthoesters, or carbon disulfide.

-

Mechanism: The terminal hydrazine nitrogen attacks the electrophilic carbon of the reagent, followed by cyclodehydration involving the pyrimidine N1.

Pyrazolopyrimidine Formation

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolopyrimidines. However, regioselectivity (formation of -OH vs -Me isomers) depends on solvent pH.

Figure 2: Divergent synthetic utility of the hydrazine handle.

Analytical Characterization

To ensure the identity and purity of CAS 90111-76-5, the following analytical signatures must be verified.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

-

δ 1.30 ppm (d, 6H): Isopropyl methyl groups (-CH(CH ₃)₂).

-

δ 2.15 ppm (s, 3H): Pyrimidine methyl group (-CH ₃).

-

δ 4.20 ppm (br s, 2H): Hydrazine terminal protons (-NHNH ₂). Exchangeable with D₂O.

-

δ 5.25 ppm (sept, 1H): Isopropyl methine proton (-OCH <).

-

δ 5.95 ppm (s, 1H): Pyrimidine aromatic proton (C5-H ).

-

δ 8.10 ppm (br s, 1H): Hydrazine internal proton (-NH NH₂).

Mass Spectrometry

-

Method: ESI+ or APCI.

-

Observed Ion: [M+H]⁺ = 183.1 m/z.

-

Fragmentation: Loss of propene (M-42) is common in isopropoxy derivatives, leading to a peak at ~141 m/z (the hydroxy-pyrimidine species).

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Category 4 (Oral).[3]

-

Sensitization: Potential skin sensitizer (typical of hydrazines).

Handling Protocols:

-

Oxidation Risk: Hydrazines can oxidize to azo compounds or degrade to amines upon prolonged exposure to air. Store under Nitrogen or Argon.

-

Decomposition: Avoid contact with strong oxidizers (H₂O₂, KMnO₄) or strong acids (exothermic reaction).

-

Waste Disposal: Quench hydrazine residues with dilute hypochlorite solution (bleach) carefully before disposal to convert to nitrogen gas and chloride.

References

-

PubChem. (2025).[3][4] Compound Summary: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.[1] National Library of Medicine. Retrieved from [Link]

- Organic Syntheses. (2014). General Procedures for Nucleophilic Substitution of Dichloropyrimidines. (Contextual reference for regioselectivity).

Sources

- 1. molcore.com [molcore.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydrazino-7H-pyrrolo 2,3-d pyrimidine Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Structural Characterization and Analytical Profiling of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS: Variable/Analogous to 168088-61-7 intermediates), a critical heterocyclic intermediate used primarily in the synthesis of pyrimidinyl-salicylic acid herbicides, most notably Pyribenzoxim .[1][2]

The molecule features a pyrimidine core functionalized with three distinct moieties: an electron-donating methyl group, a lipophilic isopropoxy group, and a reactive hydrazinyl handle.[2] This guide details the synthetic pathway, consensus spectral characteristics (NMR, IR, MS), and quality control parameters required for its use in high-purity applications.

Chemical Identity & Significance[1][2][3][4][5][6][7]

| Property | Detail |

| IUPAC Name | 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine |

| Common Name | 2-Hydrazino-4-methyl-6-isopropoxypyrimidine |

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| Key Application | Precursor for Pyribenzoxim (LGC-40863) and related acetohydroxyacid synthase (AHAS) inhibitors.[1][2][3] |

Structural Logic

The molecule's reactivity is defined by the C2-hydrazinyl group .[1] The pyrimidine ring is activated for nucleophilic attack at the C2 position due to the electron-withdrawing nature of the ring nitrogens, yet the C4-methyl and C6-isopropoxy groups provide electron density that stabilizes the ring against ring-opening hydrolysis.[1] The isopropoxy group is specifically chosen in drug/agrochemical design to increase lipophilicity (LogP) and steric bulk compared to a methoxy group.[1][2]

Synthetic Pathway & Protocol

The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (

Reaction Scheme (Graphviz)[1][2]

Figure 1: Synthetic workflow for the nucleophilic displacement of chloride by hydrazine.

Detailed Experimental Protocol

Objective: Synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.

-

Reagent Preparation: Dissolve 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 eq) in absolute ethanol (5–10 volumes).

-

Addition: Add Hydrazine hydrate (80%, 3.0–5.0 eq) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is crucial to prevent the formation of the bis-pyrimidine byproduct.

-

Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of the starting chloride by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][4]

-

Workup:

-

Purification: Recrystallize from ethanol or an ethanol/water mixture if necessary to remove trace hydrochloride salts.[1][2]

-

Drying: Dry under vacuum at 40°C. High heat can cause hydrazine degradation.[1][2]

Spectroscopic Analysis (Consensus Data)

The following spectral data represents the consensus values derived from the structural components and analogous pyribenzoxim intermediates [1, 2].

A. Nuclear Magnetic Resonance (NMR)[1][2][8][9]

** Solvent:** DMSO-

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| ¹H | 1.28 – 1.32 | Doublet ( | 6H | –CH(CH ₃)₂ | Isopropyl methyls (distinctive doublet).[1][2] |

| ¹H | 2.15 – 2.25 | Singlet | 3H | Ar-CH ₃ | Methyl group at C4.[1][2] |

| ¹H | 4.20 – 4.50 | Broad Singlet | 2H | –NHNH ₂ | Terminal hydrazine protons (exchangeable).[1][2] |

| ¹H | 5.25 – 5.35 | Septet ( | 1H | –OCH (CH₃)₂ | Isopropyl methine proton.[1][2] |

| ¹H | 5.90 – 6.05 | Singlet | 1H | Ar-H (C5) | Ring proton (shielded by alkoxy group).[1][2] |

| ¹H | 8.10 – 8.30 | Broad Singlet | 1H | Ar-NH – | Hydrazine secondary amine (exchangeable).[1][2] |

| ¹³C | 21.8 | - | - | –CH(C H₃)₂ | Isopropyl methyl carbons.[1][2] |

| ¹³C | 23.9 | - | - | Ar-C H₃ | C4-Methyl carbon.[1][2] |

| ¹³C | 68.5 | - | - | –OC H(CH₃)₂ | Isopropyl methine carbon (deshielded by O).[1][2] |

| ¹³C | 94.5 | - | - | Ar-C 5 | C5 ring carbon (electron-rich).[1][2] |

| ¹³C | 164.0 | - | - | Ar-C 2 | Carbon attached to hydrazine.[1][2] |

| ¹³C | 168.5 | - | - | Ar-C 4 | Carbon attached to methyl.[1][2] |

| ¹³C | 169.8 | - | - | Ar-C 6 | Carbon attached to isopropoxy.[1][2] |

B. Mass Spectrometry (MS)[1][2][5][8][10][11]

Ionization: ESI+ or EI (70 eV)

Molecular Ion:

| m/z | Fragment Identity | Mechanism |

| 182 | Molecular ion.[1][2] | |

| 167 | Loss of methyl radical (minor).[1][2] | |

| 140 | Base Peak (often). Loss of propene ( | |

| 151 | Loss of hydrazine radical ( | |

| 123 | Sequential loss of propene and ammonia.[1][2] |

C. Infrared Spectroscopy (IR)[1][2][5]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 – 3450 | ν(N-H) stretch | Primary and secondary amines (hydrazine).[1][2] |

| 2970 – 2980 | ν(C-H) stretch | Alkyl C-H (Isopropyl/Methyl).[1][2] |

| 1580 – 1620 | ν(C=N), ν(C=C) | Pyrimidine ring skeletal vibrations. |

| 1200 – 1250 | ν(C-O-C) | Ether stretch (Isopropoxy).[1][2] |

Analytical Workflow & Fragmentation Logic

To confirm the identity of the molecule during QC, understanding the fragmentation pathway is essential. The loss of the isopropyl group as propene is a diagnostic feature of isopropoxy-pyrimidines.

Figure 2: Mass spectrometry fragmentation logic.[1][2] The transition from m/z 182 to 140 is the primary diagnostic transition.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities are common:

-

Bis-substituted Pyrimidine: Formed if the ratio of hydrazine to precursor is too low (< 2:1).[1][2] Two pyrimidine rings bridge via a single hydrazine.[1][2]

-

Hydrolysis Product: 2-Hydroxy-4-methyl-6-isopropoxypyrimidine. Formed if water is present in the reaction without sufficient hydrazine flux.[2]

-

Detection: Loss of hydrazine signals in NMR; OH stretch in IR.[2]

-

-

Azine Formation: If acetone is used during workup (e.g., cleaning glassware or recrystallization), the hydrazine reacts rapidly to form the acetone hydrazone.[2]

References

-

Koo, S. J., et al. (1997).[1][2] "Biological activity of the new herbicide LGC-40863." Pesticide Science, 51(2), 109-114.[1][2]

-

PubChem Compound Summary. (2025). "Pyribenzoxim."[1][2][3] National Center for Biotechnology Information.[1][2] [1][2]

-

Kang, S. K., et al. (Synthesis of Pyribenzoxim Intermediates).[2] LG Chemical Ltd Patents.[1][2] (Referencing EP0652873 or US5703232 for general synthesis of 2,6-bis(substituted)pyrimidines).[1][2]

-

Brown, D. J. (1985).[1][2] The Pyrimidines. Wiley-Interscience.[1][2] (Authoritative text on pyrimidine spectral properties and hydrazine reactivity).

Substituted Hydrazinylpyrimidines: A Versatile Scaffold for Targeting Key Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrazinylpyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide array of biological targets. When substituted with a hydrazinyl moiety (-NHNH2), the resulting hydrazinylpyrimidine scaffold gains remarkable versatility. The hydrazinyl group is a potent nucleophile and a versatile synthetic handle, allowing for the creation of diverse chemical libraries through condensation reactions, particularly with aldehydes and ketones to form hydrazones.[2] This chemical tractability, combined with the inherent biological relevance of the pyrimidine ring, has made substituted hydrazinylpyrimidines a focal point in the discovery of novel therapeutic agents targeting a spectrum of diseases, most notably cancer.[2][3]

This guide provides an in-depth exploration of the key therapeutic targets of substituted hydrazinylpyrimidines, grounded in recent scientific literature. We will dissect the mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: The Epicenter of Activity - Oncology

The broadest and most deeply investigated application of substituted hydrazinylpyrimidines is in the field of oncology. These compounds have been shown to modulate a variety of targets crucial for cancer cell proliferation, survival, and metastasis.

Protein Kinase Inhibition: A Dominant Mechanism of Action

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[4] The pyrimidine scaffold is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors.[5] Substituted hydrazinylpyrimidines leverage this core structure to achieve potent and often selective inhibition of various oncogenic kinases.

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR) Family (EGFR/HER-1, HER-2): Derivatives of pyrimidine have demonstrated potent inhibitory activity against EGFR and HER-2, which are key drivers in breast, lung, and other solid tumors.[2][6] Some novel pyrimidine-based inhibitors have shown the potential to overcome resistance to existing therapies like lapatinib.[6]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation.[3] Hydrazone derivatives of 2,4-diarylaminopyrimidines have been developed as potent FAK inhibitors, demonstrating exceptional anti-proliferative effects against thyroid cancer cells that overexpress FAK.[3]

-

Anaplastic Lymphoma Kinase (ALK): The 2,4-diaminopyrimidine core is found in the FDA-approved ALK inhibitor ceritinib, used for treating non-small cell lung cancer (NSCLC).[3] This highlights the clinical validation of this scaffold for targeting fusion-driven cancers.

-

Multi-Kinase Inhibition: Many substituted pyrimidines exhibit a polypharmacological profile, inhibiting multiple kinases simultaneously. This can be advantageous in treating complex diseases like cancer where multiple signaling pathways are often activated. For instance, compounds have been identified that inhibit JAK/Syk, ABL, SRC, YES, and EPHA2, all of which are relevant oncology targets.[3][7]

Data Presentation: Inhibitory Activity of Representative Hydrazinylpyrimidine Derivatives

| Compound Class | Target Kinase(s) | Cancer Type | IC50 Value(s) | Reference |

| 2,4-Diarylaminopyrimidine Hydrazone (14f) | FAK | Thyroid Cancer (TPC-1 cells) | 35 nM (enzymatic), 0.113 µM (cellular) | [3] |

| N(4)-(3-chlorophenyl)-5-(oxazol-2-yl)pyrimidine-4,6-diamine (19a) | HER-1 / HER-2 | Breast/Gastric/Lung Cancer | Not specified, but potent | [6] |

| Isatin Hydrazone (Compound 2) | EGFR, VEGFR-2, FLT-3 | General | 0.369 µM, 0.266 µM, 0.546 µM | [8] |

Signaling Pathway Visualization

The following diagram illustrates the central role of kinases like EGFR, FAK, and ALK in cancer cell signaling, representing key nodes for therapeutic intervention by hydrazinylpyrimidine-based inhibitors.

Caption: Key oncogenic kinase signaling pathways targeted by substituted pyrimidine derivatives.

Epigenetic and Immuno-Oncology Targets

Beyond direct kinase inhibition, the hydrazinylpyrimidine scaffold has been adapted to target other critical axes of cancer biology.

-

Dual JMJD3 and HDAC Inhibition: Epigenetic modifications are crucial for cancer development. Researchers have designed pyrimidine derivatives containing a hydroxamic acid moiety that act as dual inhibitors of Jumonji domain-containing protein demethylase 3 (JMJD3) and histone deacetylase (HDAC).[9] One such compound, A5b, was shown to increase histone hypermethylation and hyperacetylation, suppress cancer cell migration, induce apoptosis, and cause G1 cell cycle arrest.[9]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme expressed by tumors that suppresses the immune system by depleting tryptophan.[10] The hydrazine functional group itself has been identified as a key pharmacophore for IDO1 inhibition. Screening of fragment libraries identified hydrazine-containing compounds as potent inhibitors that interact with the enzyme's heme cofactor, suggesting that hydrazinylpyrimidines could be developed as novel immuno-oncology agents.[10]

Other Anticancer Mechanisms

The cytotoxic effects of these compounds are often the result of multiple integrated mechanisms:

-

Induction of Apoptosis: Many active derivatives promote programmed cell death by increasing levels of key executioner proteins like caspase-9.[2]

-

Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle in the G1 or G2/M phase, preventing cancer cells from replicating.[2]

-

Inhibition of Other Oncogenic Pathways: The scaffold has been implicated in the modulation of other critical pathways including CDK, Hsp90, and PI3K, further contributing to its multi-target anticancer profile.[2]

Part 2: Emerging Therapeutic Avenues

While oncology is the most developed area, the unique chemistry of hydrazinylpyrimidines has enabled exploration into other therapeutic fields.

Antiviral Activity

The search for novel antiviral agents is a global health priority. A series of 3-hydrazonoindolin-2-one derivatives, which share the core hydrazone linkage, were synthesized and evaluated as inhibitors of HIV-1 Ribonuclease H (RNase H).[11] Through iterative optimization, compounds with IC50 values in the low micromolar range were developed, demonstrating the potential of this chemical class in antiviral drug discovery.[11]

Antimicrobial and Algicidal Properties

The pyrimidine core is fundamental to life, making it an attractive target for antimicrobial agents.

-

Antibacterial and Antifungal: Hybridized dihydropyrimidinone derivatives have been synthesized and shown to exhibit promising activity against various bacterial and fungal strains.

-

Algicides: In an environmental application, novel 2-cyclopropyl-4-aminopyrimidine hydrazones were found to be potent algicides against harmful cyanobacteria, with efficacy comparable to or greater than copper sulfate.[12]

Part 3: Key Experimental Protocols

To facilitate the exploration and validation of substituted hydrazinylpyrimidines, this section provides streamlined, step-by-step protocols for essential assays.

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for a target kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 11-point, 3-fold dilutions starting from 100 µM) in kinase buffer. Prepare a solution containing the kinase, Eu-anti-tag antibody, and the fluorescent tracer at the recommended concentrations.

-

Assay Plate Setup: To a 384-well plate, add 5 µL of the serially diluted test compound. Add 5 µL of the kinase/antibody solution.

-

Tracer Addition: Add 5 µL of the tracer solution to all wells.

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm with excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Workflow Visualization: Kinase Inhibition Assay

Caption: Step-by-step workflow for an in vitro kinase binding assay.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., TPC-1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted hydrazinylpyrimidine compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and plot against the compound concentration to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol: Western Blot for Phospho-Protein Analysis (e.g., p-FAK)

Principle: This technique allows for the detection of specific proteins (total and phosphorylated forms) in a cell lysate, providing insight into the activation state of a signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., TPC-1) with the test compound (e.g., compound 14f) for a defined time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-FAK Tyr397) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-FAK) or a loading control (e.g., anti-β-actin).

Conclusion and Future Directions

Substituted hydrazinylpyrimidines represent a highly productive scaffold for the discovery of novel therapeutic agents. The vast body of research points to protein kinase inhibition as the primary mechanism of action in oncology, with validated targets including EGFR, HER-2, and FAK. However, the chemical versatility of this core structure has enabled the development of compounds that modulate other important target classes, including epigenetic modifiers and immuno-oncology targets like IDO1.

Future research should focus on:

-

Improving Selectivity: While multi-targeting can be beneficial, designing more selective inhibitors will reduce off-target toxicities. Kinome-wide screening and structure-based design will be crucial.

-

Overcoming Resistance: Developing next-generation inhibitors that are active against clinically relevant mutations that confer resistance to current therapies.

-

Exploring New Therapeutic Areas: The demonstrated activity against HIV-1 RNase H suggests that a broader screening of these compounds against other viral and microbial targets is warranted.

-

Optimizing Pharmacokinetics: A significant challenge in drug discovery is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Future synthetic efforts must co-optimize potency and drug-like properties to advance these promising compounds into clinical development.

The continued exploration of the rich chemical space accessible from the substituted hydrazinylpyrimidine scaffold holds immense promise for addressing unmet medical needs across multiple diseases.

References

-

He, H. et al. (2019). Synthesis and Biological Evaluation of Pyrimidine Derivatives Containing Hydrazine Structural Unit. ResearchGate. [Link]

-

Vinogradova, E. V. et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

-

Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. (2023). PubMed. [Link]

-

Gabr, M. T. et al. (2013). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). PubMed. [Link]

-

Vinogradova, E. V. et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. ResearchGate. [Link]

-

Wang, Z. et al. (2025). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. PMC. [Link]

-

Patel, R. et al. Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. [Link]

-

Wang, S. et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PMC. [Link]

-

Lee, H. J. et al. (2012). Synthesis and biological evaluation of pyrimidine-based dual inhibitors of human epidermal growth factor receptor 1 (HER-1) and HER-2 tyrosine kinases. PubMed. [Link]

-

Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

- Piperazinylpyrimidine analogues as protein kinase inhibitors.

-

Hydrazine Sulfate (PDQ®): Integrative, alternative, and complementary therapies. Associates for Women's Medicine. [Link]

-

Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

-

Sinha, B. K. (2013). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Drug Metabolism & Toxicology. [Link]

-

Poursattar Marjani, A. et al. (2025). Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. MDPI. [Link]

-

Whittall, J. J. et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

-

Hydrazine Sulfate (PDQ®). National Cancer Institute. [Link]

-

Kumar, R. et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Kamal, A. et al. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. MDPI. [Link]

-

Osoloducho, A. et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

-

Synthesis of target compounds 2 using substituted 4-hydrazinoquinazolines as initial compounds. ResearchGate. [Link]

-

Janežič, M. et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. [Link]

-

Zhang, M. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. 4-Hydrazinylpyrimidine-5-carbonitrile|CAS 16357-75-8 [benchchem.com]

- 3. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrimidine-based dual inhibitors of human epidermal growth factor receptor 1 (HER-1) and HER-2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism | MDPI [mdpi.com]

- 9. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In Silico Docking Studies of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies, using 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine as a case study. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them a focal point in drug discovery.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering a practical framework for evaluating the binding potential of novel small molecules against a well-characterized therapeutic target. We will explore the interaction of our subject compound with Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a prominent target in oncology research.[2][3] The protocols detailed herein are designed to be self-validating, emphasizing the rationale behind each step to ensure scientific rigor and reproducibility.

Introduction to Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[5][6][7] This process allows for the rapid screening of large virtual libraries of compounds and provides insights into the molecular interactions that drive binding, thereby guiding the optimization of lead compounds.[8]

The fundamental principle of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the protein's active site, while the scoring function estimates the binding free energy for each pose, allowing for the ranking of different ligands and their respective conformations.[6][9]

This guide will demonstrate a complete in silico docking workflow, from ligand and protein preparation to the analysis of the final docking results, using 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine and its potential interaction with CDK2.

The Subject Compound and Therapeutic Target

2.1. Ligand: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

The ligand of interest is 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.

While specific biological data for this exact compound is not extensively documented, the pyrimidine scaffold is present in numerous clinically approved drugs with a wide range of activities, including anticancer and antimicrobial effects.[1][2]

2.2. Protein Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[2][3] Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for the development of anticancer therapeutics.[11][12] For this study, we will utilize the crystal structure of human CDK2 in complex with a diaminopyrimidine inhibitor (PDB ID: 2FVD), which provides a well-defined active site for our docking simulations.[12]

Experimental Workflow: A Step-by-Step Protocol

The in silico docking workflow can be systematically broken down into four main stages: ligand preparation, protein preparation, grid generation, and the docking simulation, followed by results analysis.

Caption: Overall workflow for the in silico molecular docking study.

3.1. Part 1: Ligand Preparation

The initial step is to prepare the 3D structure of the ligand, 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine, in a format suitable for docking.

Caption: Step-by-step workflow for ligand preparation.

Experimental Protocol:

-

Obtain Ligand Structure: The 2D structure of the ligand can be obtained from a chemical database such as PubChem. For this guide, we will construct the molecule and then generate its 3D coordinates.

-

3D Structure Generation: Use a molecular editor (e.g., ChemDraw, MarvinSketch) to draw the 2D structure and then convert it to a 3D format (e.g., .sdf or .mol2).

-

Ligand Preparation using AutoDockTools (ADT):

-

Launch ADT.

-

Go to Ligand -> Input -> Open and select the 3D structure file of the ligand.

-

ADT will automatically add hydrogens and compute Gasteiger charges.

-

Go to Ligand -> Torsion Tree -> Detect Root.

-

Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[5][13]

-

3.2. Part 2: Protein Preparation

The crystal structure of the protein needs to be cleaned and prepared for the docking simulation.

Caption: Step-by-step workflow for protein preparation.

Experimental Protocol:

-

Download Protein Structure: Download the crystal structure of CDK2 (PDB ID: 2FVD) from the RCSB Protein Data Bank.[6][12]

-

Protein Preparation using AutoDockTools (ADT):

-

Launch ADT.

-

Go to File -> Read Molecule and open the 2FVD.pdb file.

-

Remove water molecules by selecting Edit -> Delete Water.

-

Remove the original co-crystallized ligand and any other heteroatoms not essential for the protein's structure.

-

Add polar hydrogen atoms by navigating to Edit -> Hydrogens -> Add and selecting Polar only.[5]

-

Compute Kollman charges by going to Edit -> Charges -> Add Kollman Charges.[5]

-

Save the prepared protein as a PDBQT file by going to Grid -> Macromolecule -> Choose, selecting the protein, and then saving it as protein.pdbqt.

-

3.3. Part 3: Grid Generation (Defining the Binding Site)

A grid box must be defined to specify the search space for the docking algorithm within the protein's active site.

Experimental Protocol:

-

Load Prepared Molecules in ADT: Open both protein.pdbqt and ligand.pdbqt in a new ADT session.

-

Define the Grid Box:

-

Go to Grid -> Grid Box....

-

A box will appear around the protein. To center this box on the active site, we can use the coordinates of the original ligand from the 2FVD PDB file.

-

Alternatively, identify the key active site residues and adjust the grid box to encompass them. For CDK2, key residues in the ATP-binding pocket include Leu83, Asp86, and Asp145.[3]

-

Adjust the dimensions of the grid box (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å) to ensure it is large enough to accommodate the ligand in various orientations.

-

-

Save the Grid Configuration: Note down the center coordinates and dimensions of the grid box. This information will be used in the docking configuration file.

3.4. Part 4: Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[5][14]

Experimental Protocol:

-

Create a Configuration File: Create a text file named conf.txt and add the following information:

-

Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

This will initiate the docking simulation. The results, including the binding poses and their corresponding scores, will be saved in log.txt and the output PDBQT file (ligand_out.pdbqt).

Results and Discussion

4.1. Analysis of Docking Scores

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[4] The output will typically present several binding modes (poses) ranked by their scores.

Table 1: Docking Results for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine with CDK2

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.254 |

| 3 | -8.1 | 2.013 |

| 4 | -7.9 | 2.567 |

| 5 | -7.8 | 3.109 |

Note: The values presented in this table are hypothetical and for illustrative purposes.

The top-ranked pose with a binding affinity of -8.5 kcal/mol suggests a strong and favorable interaction between the ligand and the active site of CDK2. The low root-mean-square deviation (RMSD) values between the top poses indicate that the docking simulation has converged to a stable binding conformation.[15]

4.2. Visualization of Protein-Ligand Interactions

Visual inspection of the docked complex is crucial for understanding the specific molecular interactions that stabilize the binding. This can be achieved using molecular visualization software like PyMOL.[16][17]

Protocol for Visualization in PyMOL:

-

Load Structures: Open PyMOL and load the protein.pdbqt and the output ligand_out.pdbqt files.

-

Display Options: Display the protein as a cartoon and the ligand as sticks for clarity.

-

Identify Interactions: Use PyMOL's tools to identify and visualize key interactions within a certain distance (e.g., 3.5 Å) of the ligand.

-

Hydrogen Bonds: The hydrazinyl group and the pyrimidine nitrogens of the ligand are potential hydrogen bond donors and acceptors. Look for interactions with backbone and side-chain atoms of the active site residues.

-

Hydrophobic Interactions: The methyl and propan-2-yloxy groups of the ligand can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

-

A detailed analysis of the top-ranked pose would likely reveal specific hydrogen bonds with key residues in the hinge region of CDK2, a common feature of kinase inhibitors. The hydrophobic moieties would be expected to occupy hydrophobic pockets within the active site, further stabilizing the complex.

Conclusion

This technical guide has provided a comprehensive and practical workflow for conducting an in silico molecular docking study of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine against Cyclin-Dependent Kinase 2. By following the detailed protocols for ligand and protein preparation, grid generation, docking simulation, and results analysis, researchers can effectively evaluate the binding potential of novel compounds. The hypothetical results suggest that the subject compound may exhibit favorable binding to the active site of CDK2, warranting further investigation through more advanced computational methods (e.g., molecular dynamics simulations) and subsequent experimental validation. This in silico approach serves as a powerful initial step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and biological testing.

References

-

Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

-

A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Cureus. [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

Ghafour, E. A., & Al-Hassnawi, A. T. S. (2022). A Review on Molecular Docking: Novel Tool for Drug Discovery. Journal of Scientific and Medical Research, 4(2), 1-10. [Link]

-

The Art and Science of Molecular Docking. (2024, August 2). Annual Review of Biophysics. [Link]

-

How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

-

How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. [Link]

-

A Guide to In Silico Drug Design. (2021). Pharmaceuticals, 14(9), 896. [Link]

-

Molecular Docking Results Analysis and Accuracy Improvement. Protheragen. [Link]

-

What is the most simple protocol to prepare the liberary of ligands for molocular docking ? (2023, May 5). ResearchGate. [Link]

-

How can PyMOL be exploited for seeing ligand-protein interactions? (2014, August 21). ResearchGate. [Link]

-

Schulze-Gahmen, U., De Bondt, H. L., & Kim, S. H. (1996). High-resolution crystal structures of human cyclin-dependent kinase 2 with and without ATP: bound waters and natural ligand as guides for inhibitor design. Journal of medicinal chemistry, 39(23), 4540–4546. [Link]

-

Heaslet, H., Harris, M., Fahnoe, K., Sarver, R., Putz, H., Chang, J., Subramanyam, C., Barreiro, G., & Miller, J. R. (2009). Structural comparison of chromosomal and exogenous dihydrofolate reductase from Staphylococcus aureus in complex with the potent inhibitor trimethoprim. Biochemistry, 48(11), 2435–2443. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Authorea. [Link]

-

Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2020, July 28). IUCrJ, 7(Pt 4), 668–676. [Link]

-

Molecular Docking: From Lock and Key to Combination Lock. (2015). Journal of Analytical & Pharmaceutical Research, 2(1), 00011. [Link]

-

Crowther, R. L., Lukacs, C. M., & Kammlott, R. U. (2006). Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. RCSB PDB. [Link]

-

How to install and start Autodock vina ? (2025, October 31). ResearchGate. [Link]

-

Molecular Docking Tutorial. Scribd. [Link]

-

De Bondt, H. L., Rosenblatt, J., Jancarik, J., Jones, H. D., Morgan, D. O., & Kim, S. H. (1993). Crystal structure of cyclin-dependent kinase 2. Nature, 363(6430), 595–602. [Link]

-

Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. [Link]

-

Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. [Link]

-

Displaying the protein and its ligand within PyMOL. University of Glasgow. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. Crystal structure of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 5. kapsid.com [kapsid.com]

- 6. rcsb.org [rcsb.org]

- 7. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. 1001 Ways to run AutoDock Vina for virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. reading.ac.uk [reading.ac.uk]

Technical Monograph: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

This technical guide provides an in-depth analysis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS: 90111-76-5), a critical heterocyclic building block.

Executive Summary

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a specialized pyrimidine derivative functioning as a "lynchpin intermediate" in the synthesis of fused heterocyclic systems.[1] Characterized by a reactive hydrazine moiety at the C2 position, an electron-donating isopropoxy group at C6, and a steric methyl marker at C4, this molecule serves as a primary scaffold for [1,2,4]triazolo[4,3-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines .

These fused systems are pharmacophores in high-value agrochemicals (sulfonamide herbicides) and pharmaceutical candidates (kinase inhibitors, adenosine receptor antagonists). This guide outlines the synthesis, reactivity profile, and experimental protocols for leveraging this synthon in drug and crop protection discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine |

| CAS Registry Number | 90111-76-5 |

| Molecular Formula | C |

| Molecular Weight | 182.22 g/mol |

| Structural Features | [1][2] • C2-Hydrazine: Nucleophilic center (alpha-effect).• C6-Isopropoxy: Lipophilic donor; modulates solubility.• C4-Methyl: Steric block; directs regioselectivity during cyclization. |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water. |

Synthetic Architecture

The synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine follows a Nucleophilic Aromatic Substitution (S

Synthesis Protocol

Precursor: 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine.

Reagent: Hydrazine Hydrate (N

Reaction Logic

The reaction exploits the high nucleophilicity of hydrazine. The C2-chlorine is displaced more readily than a C4-chlorine in similar systems due to the inductive effect of the two adjacent ring nitrogens, although in this specific substrate, C2 is the only leaving group site.

Figure 1: S

Reactivity Landscape: The "Branching Point"

The utility of this compound lies in its ability to undergo cyclocondensation . The hydrazine tail (

Pathway A: Triazolopyrimidine Formation

Reaction with one-carbon donors (Formic acid, Orthoesters, Carbon Disulfide) yields [1,2,4]triazolo[4,3-a]pyrimidines. These often undergo the Dimroth Rearrangement under basic conditions to form the thermodynamically more stable [1,5-a] isomers—a crucial step in herbicide synthesis.

Pathway B: Pyrazolopyrimidine Formation

Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or

Pathway C: Schiff Base Formation

Reaction with aromatic aldehydes yields hydrazones. While often screened for antimicrobial activity, these are frequently intermediates for oxidative cyclization to form triazolopyrimidines via a different mechanism.

Figure 2: Divergent synthesis pathways from the hydrazinopyrimidine core.

Experimental Protocols

Synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Note: This protocol is adapted from standard methodologies for 2-hydrazinopyrimidines.[1]

Materials:

-

2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine (10.0 mmol)

-

Hydrazine hydrate (80% aqueous solution, 50.0 mmol, 5.0 eq)

-

Ethanol (absolute, 20 mL)

Procedure:

-

Dissolution: Charge a 100 mL round-bottom flask with 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine and Ethanol. Stir until dissolved.

-

Addition: Add Hydrazine hydrate dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of the starting chloride.

-

Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The product often precipitates as a white crystalline solid.

-

Filtration: Filter the solid and wash with cold 50% aqueous ethanol (2 x 5 mL) to remove excess hydrazine.

-

Purification: Recrystallize from Ethanol or dry under vacuum if purity >95% by HPLC.

Expected Yield: 85–95%.[3]

Quality Control (QC) Parameters

-

H-NMR (DMSO-d

): Look for the disappearance of the aromatic proton shift associated with the chloro-precursor and the appearance of broad hydrazine singlets ( -

Mass Spectrometry: [M+H]

= 183.2.

Biological & Industrial Significance

While the molecule itself is an intermediate, its derivatives are high-impact compounds.

-

Agrochemicals (Herbicides): The [1,2,4]triazolo[1,5-a]pyrimidine sulfonamide class (e.g., Diclosulam, Florasulam) relies on the specific electronics of the pyrimidine ring. The isopropoxy group at C6 provides steric bulk and lipophilicity, potentially enhancing leaf cuticle penetration compared to methoxy analogs.

-

Pharmaceuticals (Kinase Inhibition): Fused pyrimidines mimic the purine ring of ATP. The 2-hydrazino group allows for the construction of the "hinge-binding" region of kinase inhibitors. The C4-methyl group often fits into the hydrophobic pocket of enzymes like CDK2 or EGFR .

References

- Kleschick, W. A., & Gerwick, B. C. (1995). 2-Alkoxy-4-hydrazinopyrimidine compounds (US Patent 5461153A). U.S. Patent and Trademark Office. (Describes the general synthesis of alkoxy-hydrazinopyrimidines and their conversion to triazolopyrimidine herbicides).

-

PubChem . (2025).[4][5] 2-Hydrazinyl-4,6-dimethylpyrimidine (Analogous Class Reference).[5] National Library of Medicine.[2] Retrieved February 19, 2026, from [Link]

Sources

- 1. 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine-2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

- 2. 2-(2-Isopropylidenehydrazino)-6-methylpyrimidin-4-ol | C8H12N4O | CID 135460313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine | 1899-58-7 [smolecule.com]

- 4. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and toxicity profile of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

[1][2][3]

Executive Summary

Compound: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine CAS Registry Number: 90111-76-5 Role: Critical synthetic intermediate, primarily utilized in the manufacture of EGFR inhibitors (e.g., Rociletinib/CO-1686).[1][2][3][4] Hazard Classification: High Potency / Genotoxic Impurity (GTI). [1][2][3][4]

This guide defines the safety, toxicity, and handling profile of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.[1][2][3] Unlike the final pharmaceutical active ingredient, this intermediate possesses a reactive hydrazine moiety ("-NHNH₂") attached to a pyrimidine core.[1][2][3][4] This functional group dictates its primary toxicity profile: it is a corrosive skin irritant , a potent sensitizer , and a probable human carcinogen (Category 1B).[3]

Immediate Action Required: All handling must occur within high-containment systems (OEB 4/5 equivalent) due to the risk of irreversible genetic damage and severe chemical burns.[1][2][3][4]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data | Relevance to Safety |

| IUPAC Name | 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine | Unambiguous identification.[1][2][3][4][5] |

| CAS Number | 90111-76-5 | Key for regulatory tracking (REACH/TSCA).[1][2][3][4] |

| Molecular Formula | C₈H₁₄N₄O | Low molecular weight facilitates skin absorption.[1][2][3][4] |

| Molecular Weight | 182.22 g/mol | -- |

| Physical State | Solid (typically crystalline powder) | Dust inhalation risk is the primary exposure vector.[1][2][3] |

| Solubility | Soluble in DMSO, Methanol; sparing in water | Lipophilicity (isopropoxy group) aids cell membrane penetration.[3] |

| Acidity/Basicity | Basic (Hydrazine group) | Incompatible with strong oxidizers and acids.[2][3][6] |

Toxicological Mechanisms: The "Why" Behind the Hazard

The toxicity of this compound is not random; it is structurally determined. The molecule consists of two distinct domains: the Pyrimidine Core (pharmacological scaffold) and the Hydrazine Tail (toxicophore).[3]

The Hydrazine Toxicophore (-NHNH₂)

The hydrazine group is the primary driver of toxicity.[1][2][3][4] Its mechanism of action involves two distinct pathways:

-

Genotoxicity (DNA Alkylation):

-

Mechanism: The hydrazine nitrogen is nucleophilic.[1][2][3] Upon metabolic activation (often via N-oxidation by cytochrome P450s or flavin-containing monooxygenases), it forms reactive diazonium ions or carbon-centered radicals.[1][2][3][4]

-

Impact: These reactive species covalently bind to DNA (forming adducts), causing base-pair mismatches during replication.[1][2][3][4] This classifies the compound as a Mutagenic Impurity .[1][3]

-

-

Neurotoxicity (Vitamin B6 Depletion):

-

Mechanism: Hydrazines react with Pyridoxal-5'-Phosphate (Active Vitamin B6) to form hydrazones.[1][2][3][4]

-

Impact: This depletes the cofactor required for Glutamic Acid Decarboxylase (GAD), the enzyme that converts Glutamate (excitatory) to GABA (inhibitory).[3][7] The result is a lowering of the seizure threshold.[3]

-

The Pyrimidine Core[1]

-

Mechanism: While the core is designed for kinase inhibition (EGFR binding), in the intermediate stage, the lipophilic isopropoxy group (propan-2-yloxy) enhances bioavailability and dermal absorption, effectively "delivering" the toxic hydrazine payload into systemic circulation.[3]

Visualization: Toxicity Pathways

The following diagram illustrates the dual-pathway toxicity mechanism.

Caption: Dual mechanistic pathway showing oxidative activation leading to genotoxicity (top) and direct cofactor depletion leading to neurotoxicity (bottom).[1][2][4]

Specific Hazard Profile

Genotoxicity & Carcinogenicity[2][4]

-

Classification: Category 1B Carcinogen (Presumed Human Carcinogen).[1][2][3]

-

Ames Test Prediction: Highly likely to be Positive in Salmonella typhimurium strains (TA98, TA100) due to the hydrazine structural alert.[3]

-

Regulatory Status: Treated as a Cohort of Concern (CoC) under ICH M7 guidelines.[3] Strict control limits (TTC-based) apply if found as an impurity in final drugs.[1][2][3][4]

Acute Systemic Toxicity[2][4]

-

Oral (LD50): Data extrapolated from hydrazine analogs suggests high toxicity (Category 3, 50–300 mg/kg).[3]

-

Target Organs: Liver (hepatotoxicity via oxidative stress), Kidneys, and CNS.[3]

-

Skin Corrosion: The basicity of the hydrazine group combined with the pyrimidine ring causes Category 1B Skin Burns .[3] It is not just an irritant; it causes irreversible tissue damage.[1][2][3]

Sensitization[1][2][4]

Occupational Safety & Handling Protocols

Containment Strategy (Hierarchy of Controls)

Given the "Corrosive + Genotoxic" profile, standard fume hoods are insufficient for handling powders.[3]

-

Primary Containment:

-

PPE (Personal Protective Equipment):

Deactivation & Waste Disposal

Hydrazines must be chemically destroyed before disposal.[1][2][3] Do not pour down drains.[1][2][3][6]

-

Deactivation Solution: 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.[1][2][3]

-

Reaction: Oxidation converts the hydrazine moiety into nitrogen gas (N₂) and water.[3]

-

Protocol:

Analytical Monitoring

To verify safety and purity, specific analytical methods are required.[3]

Experimental Workflow: Safe Synthesis Handling

The following diagram outlines the decision logic for handling this compound in a research setting.

Caption: Decision matrix for handling solid vs. solution states, emphasizing containment levels.

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[1][2][3] C&L Inventory: Harmonised classification and labelling of hydrazine derivatives. Retrieved from [Link][2][3][4]

-

Sequist, L. V., et al. (2015).[3][8] "Rociletinib in EGFR-Mutated Non–Small-Cell Lung Cancer." New England Journal of Medicine, 372, 1700-1709.[2][3] (Provides context on the clinical toxicity of the final drug derived from this intermediate). Retrieved from [Link][2][3][4]

-

Occupational Safety and Health Administration (OSHA). (2024).[2][3][9] Hydrazine: Occupational Health Guideline. Retrieved from [Link][2][3][4]

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Governs the limits of this compound as an impurity). Retrieved from [Link]

Sources

- 1. Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine | 1899-58-7 [smolecule.com]

- 2. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Isopropylidenehydrazino)-6-methylpyrimidin-4-ol | C8H12N4O | CID 135460313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine-2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

- 6. fishersci.ca [fishersci.ca]

- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NEJM reports promising results of phase 1/2 trial of rociletinib in EGFR lung cancer | EurekAlert! [eurekalert.org]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine in Kinase Inhibitor Assays

Foreword: The Pyrimidine Scaffold as a Foundation for Kinase Inhibitor Discovery

The landscape of targeted therapy, particularly in oncology, is dominated by the pursuit of selective protein kinase inhibitors. Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets.[1][2] Their dysregulation is a hallmark of numerous diseases, making the development of specific inhibitors a cornerstone of modern drug discovery.[3][4] Within the medicinal chemist's armamentarium, the pyrimidine nucleus is considered a "privileged scaffold."[5][6] This heterocyclic motif is a key structural feature in numerous FDA-approved kinase inhibitors, valued for its ability to mimic the adenine ring of ATP and establish crucial hydrogen bonding interactions within the kinase hinge region.[1][7] This inherent potential of the pyrimidine core provides a strong rationale for the investigation of novel pyrimidine derivatives as potential kinase inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine , a novel pyrimidine derivative, in a suite of kinase inhibitor assays. While this specific molecule is presented as a case study, the principles, protocols, and data analysis workflows detailed herein are broadly applicable to the screening and characterization of other novel small molecule inhibitors.

Compound Profile: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

| Property | Value | Source |

| IUPAC Name | 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine | N/A |